Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen, followed by the introduction of the benzyl group. The next step involves the coupling of the protected piperidine with (S)-2-amino-N-methylpropanamide under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen.
Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen.
Uniqueness
Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H25N3O3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)15-9-6-10-20(11-15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3 |
InChI Key |
VDJGRMUBMCCAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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